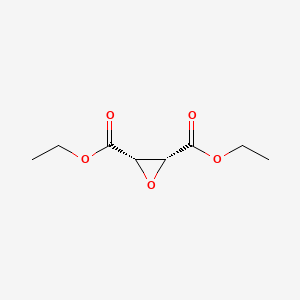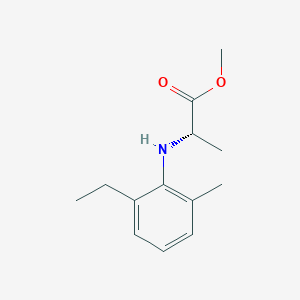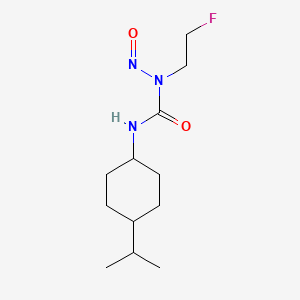
3,5-Difluoro-n-(4-fluorophenyl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Difluoro-n-(4-fluorophenyl)aniline is an organic compound with the molecular formula C12H8F3N. It belongs to the class of aniline and substituted anilines, characterized by the presence of an aminobenzene moiety. This compound is notable for its applications in various fields, including pharmaceuticals and chemical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Difluoro-n-(4-fluorophenyl)aniline typically involves the reaction of 3,5-difluoroaniline with 4-fluorobenzene under specific conditions. One common method includes the use of a Suzuki–Miyaura coupling reaction, which involves the use of palladium as a catalyst and boron reagents . The reaction conditions are generally mild and functional group tolerant, making it a preferred method for synthesizing this compound.
Industrial Production Methods: Industrial production of this compound often involves large-scale chemical synthesis using similar methods as described above. The process may include additional steps for purification and quality control to ensure the compound meets the required standards for its intended applications.
Análisis De Reacciones Químicas
Types of Reactions: 3,5-Difluoro-n-(4-fluorophenyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce various amine derivatives.
Aplicaciones Científicas De Investigación
3,5-Difluoro-n-(4-fluorophenyl)aniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions
Propiedades
Número CAS |
403-80-5 |
|---|---|
Fórmula molecular |
C12H8F3N |
Peso molecular |
223.19 g/mol |
Nombre IUPAC |
3,5-difluoro-N-(4-fluorophenyl)aniline |
InChI |
InChI=1S/C12H8F3N/c13-8-1-3-11(4-2-8)16-12-6-9(14)5-10(15)7-12/h1-7,16H |
Clave InChI |
GSHQTKAPMXVMJR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1NC2=CC(=CC(=C2)F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![Benzene,1,2,3,4,5-pentafluoro-6-[(1,2,2-trifluoroethenyl)oxy]-](/img/structure/B13419660.png)
![(1R,10R,11R)-12,12-difluoro-11-hydroxy-8,13-dioxa-2,4-diazatricyclo[8.2.1.02,7]tridecane-3,5-dione](/img/structure/B13419664.png)


